molecular formula C6H7N3O2 B12207941 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12207941
M. Wt: 153.14 g/mol
InChI Key: XSEMHAHPSXESOA-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H7N3O2. It features a cyclopropane ring attached to a carboxylic acid group and a 1,2,4-triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form a triazole intermediate, which is then cyclized to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with various proteins, potentially disrupting their normal function .

Comparison with Similar Compounds

    1,2,3-Triazoles: These compounds share the triazole ring but differ in the position of nitrogen atoms.

    Cyclopropane Carboxylic Acids: These compounds share the cyclopropane ring and carboxylic acid group but lack the triazole ring.

Uniqueness: 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-1-3(4)5-7-2-8-9-5/h2-4H,1H2,(H,10,11)(H,7,8,9)

InChI Key

XSEMHAHPSXESOA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=NC=NN2

Origin of Product

United States

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